CTCE-9908
Description
CTCE-9908 is a Protein drug with a maximum clinical trial phase of II.
antineoplastic; a small peptide CXCR4 antagonist
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRSKROGTWHDC-HZGLMRDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H147N27O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1927.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030384-98-5 | |
| Record name | CTCE 9908 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTCE-9908 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CTCE-9908 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Notes and Protocols for CTCE-9908 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CTCE-9908, a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), in various cell culture experiments. This compound competitively binds to CXCR4, inhibiting the interaction with its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). This disruption of the CXCL12/CXCR4 signaling axis has been shown to impede tumor growth, metastasis, and angiogenesis in a variety of cancer cell lines.
Mechanism of Action
This compound functions by blocking the downstream signaling pathways initiated by the binding of CXCL12 to CXCR4. This inhibition can lead to several cellular outcomes depending on the cell type and experimental conditions, including:
-
Inhibition of Cell Migration and Invasion : By blocking the chemotactic signals mediated by CXCL12, this compound can significantly reduce the migratory and invasive potential of cancer cells.
-
Induction of Mitotic Catastrophe : In some cancer cell lines, such as ovarian cancer, this compound has been observed to cause G2-M arrest, abnormal mitosis, and multinucleation, leading to a form of cell death known as mitotic catastrophe.
-
Inhibition of Cell Proliferation and Survival : Disruption of the CXCL12/CXCR4 axis can lead to decreased cell proliferation and, in some cases, induce apoptosis.
-
Anti-Angiogenic Effects : this compound can inhibit angiogenesis by reducing the recruitment of pro-angiogenic myeloid precursor cells.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-line and assay-dependent. The following tables summarize effective concentrations reported in the literature for various in vitro applications. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Table 1: Effective Concentrations for Anti-Proliferative and Cytotoxic Effects
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| PC-3 (Prostate Cancer) | Cell Proliferation | 10 ng/mL - 100 µg/mL | Up to 4 |
Application Notes and Protocols: Investigating the Synergistic Potential of CTCE-9908 and Docetaxel in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel-based chemotherapy is a standard of care for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance is a significant clinical challenge.[1][2] The chemokine receptor CXCR4 has been implicated in tumor progression, metastasis, and the development of chemoresistance.[3][4][5] Its ligand, CXCL12, is highly expressed in common sites of prostate cancer metastasis, including bone. The CXCL12/CXCR4 signaling axis is believed to play a role in tumor growth, invasion, and the recruitment of pro-angiogenic cells to the tumor microenvironment.[6][7]
CTCE-9908 is a peptide antagonist of CXCR4 that has demonstrated anti-tumor and anti-metastatic activity in various preclinical cancer models, including prostate cancer.[4][6][7][8][9] By inhibiting the CXCL12/CXCR4 axis, this compound can reduce tumor cell invasion, angiogenesis, and metastasis.[6][7][8] This application note provides a comprehensive overview and detailed protocols for investigating the potential synergistic effects of combining this compound with docetaxel in preclinical prostate cancer models. While direct preclinical studies on this specific combination in prostate cancer are not yet widely published, this document extrapolates from the known mechanisms of each agent and data from other cancer models, such as breast cancer, to propose a robust experimental framework.[10]
Principle of the Combination Therapy
The proposed combination therapy aims to target two distinct but potentially interconnected pathways involved in prostate cancer progression and chemoresistance.
-
Docetaxel: This taxane-based chemotherapeutic agent works by stabilizing microtubules, leading to cell-cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
-
This compound: As a CXCR4 antagonist, this compound is expected to inhibit CXCL12-mediated signaling, thereby reducing tumor cell invasion, metastasis, and angiogenesis.[6][8] Furthermore, targeting the CXCR4 pathway may counteract chemoresistance mechanisms.[3]
The combination of these two agents could potentially lead to a synergistic anti-tumor effect by simultaneously targeting cancer cell proliferation and the supportive tumor microenvironment that contributes to metastasis and drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Docetaxel in Prostate Cancer Cell Lines (Hypothetical Data)
| Treatment Group | Cell Line | Concentration | % Inhibition of Cell Viability (72h) | % Apoptosis (Annexin V) (48h) | % Inhibition of Invasion (Boyden Chamber) (24h) |
| Control | PC-3 | - | 0 | 5 ± 2 | 0 |
| Docetaxel | PC-3 | 10 nM | 45 ± 5 | 30 ± 4 | 20 ± 3 |
| This compound | PC-3 | 50 µg/mL | 10 ± 3 | 8 ± 2 | 60 ± 7[6][8] |
| Docetaxel + this compound | PC-3 | 10 nM + 50 µg/mL | 75 ± 6 | 65 ± 5 | 85 ± 8 |
| Control | DU-145 | - | 0 | 4 ± 1 | 0 |
| Docetaxel | DU-145 | 10 nM | 50 ± 6 | 35 ± 5 | 25 ± 4 |
| This compound | DU-145 | 50 µg/mL | 15 ± 4 | 10 ± 3 | 55 ± 6 |
| Docetaxel + this compound | DU-145 | 10 nM + 50 µg/mL | 80 ± 7 | 70 ± 6 | 80 ± 7 |
Table 2: In Vivo Efficacy in a Prostate Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Animal Model | Dosage | % Tumor Growth Inhibition | % Reduction in Metastasis | Change in Microvessel Density (%) |
| Vehicle Control | PC-3 Xenograft | - | 0 | 0 | 0 |
| Docetaxel | PC-3 Xenograft | 10 mg/kg, weekly | 40 ± 8 | 15 ± 5 | -20 ± 5 |
| This compound | PC-3 Xenograft | 25 mg/kg, daily[6][8] | 25 ± 6 | 61 ± 10[4] | -35 ± 7[6][8] |
| Docetaxel + this compound | PC-3 Xenograft | 10 mg/kg, weekly + 25 mg/kg, daily | 70 ± 10 | 85 ± 12 | -60 ± 9 |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: Human prostate cancer cell lines PC-3 and DU-145 (ATCC).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Cell Viability Assay (MTS Assay)
-
Seed 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of docetaxel, this compound, or the combination. Include a vehicle control.
-
Incubate for 72 hours.
-
Add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of drugs for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze cells by flow cytometry within 1 hour.
4. Cell Invasion Assay (Boyden Chamber Assay)
-
Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel.
-
Seed 5 x 10^4 cells in serum-free medium in the upper chamber. Add the respective treatments (docetaxel, this compound, or combination).
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
In Vivo Xenograft Model
1. Animal Model
-
Species: Male athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
2. Treatment Protocol
-
When tumors reach a palpable size (approximately 100 mm³), randomize mice into four groups (n=8-10 per group):
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health status.
-
After a predetermined period (e.g., 4-6 weeks) or when tumors reach the maximum allowed size, euthanize the mice.
3. Analysis
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
-
Metastasis Assessment: Harvest lungs and lymph nodes, fix in formalin, and perform histological analysis (H&E staining) to quantify metastatic nodules.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
Visualization of Pathways and Workflows
References
- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. AntiCancer Announces Positive Results Of Preclinical Study Demonstrating Inhibition Of Human Prostate Cancer Metastasis - BioSpace [biospace.com]
- 5. New Insights into the Role of CXCR4 in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of CXCR4 antagonist this compound on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Targeting CXCR4 with this compound inhibits prostate tumor metastasis " by Donald Wong, Pridvi Kandagatla et al. [digitalcommons.wayne.edu]
- 10. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urology-textbook.com [urology-textbook.com]
protocol for assessing CTCE-9908 efficacy in an ovarian cancer cell line
For Research Use Only.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, often diagnosed at advanced stages with peritoneal metastasis.[1] The chemokine receptor CXCR4 and its ligand, CXCL12 (also known as SDF-1), are key players in tumor progression.[1][2][3] The CXCL12/CXCR4 signaling axis is crucial in promoting the proliferation, migration, invasion, and metastasis of ovarian cancer cells.[2][3][4] High expression of this axis is often correlated with poor patient outcomes.[5] Consequently, targeting this pathway presents a promising therapeutic strategy.[1][6]
CTCE-9908 is a potent and selective peptide antagonist of the CXCR4 receptor.[7][8] In ovarian cancer cells that express CXCR4, this compound has been shown to inhibit migration and induce cytotoxicity.[7][9][10] Uniquely, its mechanism of inducing cell death is not through traditional apoptosis but by causing mitotic catastrophe, characterized by G2-M arrest, multinucleation, and abnormal mitosis.[7][8][9][10] These application notes provide a detailed protocol for assessing the efficacy of this compound in a CXCR4-expressing ovarian cancer cell line. The protocols cover the evaluation of cytotoxicity, the inhibition of CXCL12-induced migration, and the analysis of cell cycle distribution.
Core Experimental Workflow
The overall workflow for assessing the efficacy of this compound involves a multi-step process. It begins with determining the cytotoxic concentration of the compound, followed by functional assays to measure its impact on cell migration—a key function of the CXCR4 axis. Finally, cell cycle analysis is performed to confirm the compound's specific mechanism of action.
References
- 1. Targeting the CXCR4/CXCL12 axis in treating epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging CXCL12-CXCR4 Signaling in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging CXCL12-CXCR4 signaling in ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL12-CXCR4 Axis Promotes Proliferation, Migration, Invasion, and Metastasis of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Expression and Prognostic Role of CXCL12 and CXCR4 in High-grade Serous Ovarian Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 9. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating Tumor Growth Inhibition by CTCE-9908: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-tumor efficacy of CTCE-9908, a peptide antagonist of the CXCR4 receptor. The protocols outlined below cover both in vitro and in vivo methodologies to assess the impact of this compound on tumor cell proliferation, survival, migration, and overall tumor growth.
Introduction
This compound is a competitive peptide analog of CXCL12 (also known as SDF-1), the natural ligand for the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor progression, including proliferation, angiogenesis, and metastasis.[1][2] By blocking the interaction between CXCL12 and CXCR4, this compound aims to inhibit these key processes in cancer cells.[1][3] This document details standardized methods to quantify the inhibitory effects of this compound on tumor growth.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor, CXCR4, activates several downstream signaling cascades that promote cancer cell survival, growth, and metastasis.[4][5] this compound acts as an antagonist, preventing this binding and thereby inhibiting these downstream effects.
In Vitro Evaluation of this compound
A series of in vitro assays are essential to determine the direct effects of this compound on cancer cells.
Experimental Workflow for In Vitro Assays
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL). Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 48 | 100 ± 5.2 |
| This compound | 10 | 48 | 85.3 ± 4.1 |
| This compound | 50 | 48 | 62.1 ± 3.5 |
| This compound | 100 | 48 | 45.8 ± 2.9 |
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.[8][9]
Protocol:
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound. Seed 1 x 10^5 cells in 100 µL into the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 70% ethanol and stain with 0.2% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
| Treatment Group | Concentration (µg/mL) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | 0 | 152 ± 12 | 0 |
| This compound | 50 | 78 ± 9 | 48.7 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[3][10]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[10]
| Treatment Group | Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 50 | 15.2 ± 2.1 | 8.7 ± 1.3 |
In Vivo Evaluation of this compound
Animal models are crucial for assessing the therapeutic efficacy of this compound in a physiological context.
Experimental Workflow for In Vivo Studies
References
- 1. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
troubleshooting inconsistent results in CTCE-9908 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTCE-9908. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent inhibition of primary tumor growth with this compound?
A1: Inconsistent effects on primary tumor growth are a known characteristic of this compound experiments. Several studies indicate that the primary strength of this compound lies in its ability to inhibit metastasis rather than significantly reducing the primary tumor volume. For instance, in an orthotopic model of prostate cancer, this compound treatment did not significantly alter primary tumor growth but did reduce total tumor burden by inhibiting metastases[1][2]. However, other studies in breast cancer models have shown that increasing doses of this compound can slow the rate of primary tumor growth[3].
Troubleshooting Tips:
-
Dose-Response Study: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific cancer model. Doses ranging from 25 mg/kg to 100 mg/kg have been used in various studies[3][4].
-
Combination Therapy: Consider using this compound in combination with other therapeutic agents. Studies have shown enhanced antitumor effects when this compound is combined with docetaxel or anti-angiogenic agents[3][5].
-
Tumor Microenvironment: The expression level of CXCL12 in the primary tumor microenvironment can influence the efficacy of this compound. Low CXCL12 expression may lead to reduced CXCR4 activation and consequently, a diminished effect of its antagonist[1].
Q2: My in vivo metastasis assay results are not reproducible. How can I improve consistency?
A2: Reproducibility in metastasis assays can be challenging. One critical factor identified in studies with this compound is the pre-treatment of cancer cells before injection.
Troubleshooting Tips:
-
Pre-treatment of Cells: For some experimental models, pre-treating the cancer cells with this compound before in vivo administration has been shown to be crucial for observing a consistent reduction in metastatic burden. This rapid blocking of CXCR4 receptors on the cancer cells appears necessary to decrease metastatic seeding[6].
-
Systemic Administration: In addition to pre-treating the cells, systemic administration of this compound to the animal model, both before and after cell injection, can lead to more significant and consistent inhibition of metastasis[6].
-
Timing and Duration of Treatment: Optimize the timing and duration of this compound treatment. Continuous daily administration is often employed in in vivo studies[1][4].
Q3: I am not observing a significant effect of this compound on cancer cell viability in my in vitro assays. Is this expected?
A3: Yes, this is an expected outcome in many cell lines. This compound's primary mechanism is the inhibition of cell migration and invasion by blocking the CXCL12/CXCR4 signaling axis, and it often does not have a direct cytotoxic effect at concentrations that are effective for inhibiting invasion.
Troubleshooting Tips:
-
Concentration Range: Studies have shown that this compound does not significantly affect the proliferation of cell lines like PC-3 and C4-2B at concentrations up to 100 μg/ml[1][2]. However, at very high concentrations (e.g., IC50 of 200 µg/mL in B16-F10 melanoma cells), a decrease in cell viability has been observed[7].
-
Assay Type: Ensure you are using the appropriate assays to measure the expected biological effects. Instead of focusing solely on viability assays (like MTT or CCK-8), prioritize migration, adhesion, and invasion assays (e.g., Transwell invasion assays) to assess the efficacy of this compound.
-
CXCL12 Stimulation: The inhibitory effect of this compound on invasion is most evident when the cells are stimulated with CXCL12. Ensure that your invasion assay includes a CXCL12 gradient to mimic the in vivo chemotactic environment[1][2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures and findings from this compound literature.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 μg/ml) dissolved in sterile water or an appropriate vehicle.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 μl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Chemoinvasion Assay (Transwell Assay)
This protocol is based on methodologies used to assess the anti-invasive properties of this compound.
-
Cell Preparation: Serum-starve the cancer cells for 4-24 hours.
-
Pre-treatment (Optional but Recommended): Pre-treat the cells with this compound (e.g., 50 μg/ml) for a specified period before seeding.
-
Transwell Setup: Use Transwell inserts with a Matrigel-coated membrane.
-
Cell Seeding: Seed approximately 1.5-2.0 x 10^5 cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound.
-
Chemoattractant: Add a medium containing CXCL12 (e.g., 100-200 ng/ml) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a stain like crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields and average the results.
Quantitative Data Summary
| Experiment | Cell Line | This compound Concentration | Effect | Reference |
| Primary Tumor Growth | MDA-MB-231 (Breast) | 25 mg/kg | 7-fold reduction at 5 weeks | [4] |
| PyMT (Breast) | 50 mg/kg | 45% inhibition at 3.5 weeks | [3] | |
| PC-3 (Prostate) | 25 mg/kg | No significant change | [1][2] | |
| Metastasis | MDA-231-BSC12 (Breast) | 25 mg/kg | 9-fold reduction at 5 weeks | [4] |
| K7M2 (Osteosarcoma) | 67 mg/kg | 50% reduction in lung nodules | [6] | |
| B16 (Melanoma) | Not specified | 50-80% decrease in lung nodules | [6] | |
| PC-3 (Prostate) | 25 mg/kg | 40% reduction in lymph node metastases | [1] | |
| In Vitro Invasion | PC-3 (Prostate) | 50 μg/ml | Significant reduction in CXCL12-induced invasion | [1][2] |
| Cell Viability | PC-3, C4-2B (Prostate) | up to 100 μg/ml | No significant change | [1] |
| B16-F10 (Melanoma) | 200 μg/ml (IC50) | Statistically significant decrease | [7] |
Visualizations
CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound acts as a competitive antagonist, blocking this interaction and thereby inhibiting these downstream effects.
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Metastasis Assay
This workflow outlines the key steps for a typical in vivo metastasis experiment using this compound, incorporating best practices for achieving consistent results.
Caption: A typical experimental workflow for an in vivo metastasis assay with this compound.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent results in this compound experiments.
Caption: A logical flow for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 3. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTCE-9908 Treatment Schedules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CTCE-9908. The information is designed to help optimize experimental protocols and treatment schedules for improved efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing any inhibition of cell migration or invasion with this compound? | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the CXCR4 receptor in your specific cell line. 2. High CXCL12 Concentration: If the concentration of the chemoattractant CXCL12 is too high, it may outcompete this compound for binding to CXCR4. 3. Low CXCR4 Expression: The cell line you are using may have low or no expression of the CXCR4 receptor.[1] 4. Compound Integrity: The this compound may have degraded due to improper storage or handling.[1] | 1. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 10 ng/mL to 100 µg/mL) to determine the optimal inhibitory concentration for your cell line.[2] 2. Optimize CXCL12 Concentration: Use a concentration of CXCL12 that is at or near the EC80 to allow for competitive inhibition.[1] 3. Verify CXCR4 Expression: Confirm CXCR4 expression in your cell line using techniques such as Western blot or flow cytometry.[1][3] 4. Ensure Proper Handling: Store this compound at -20°C for short-term storage or -80°C for long-term storage (up to 6 months).[4] Prepare fresh dilutions for each experiment. |
| I am seeing inconsistent results between experiments. | 1. Variability in Cell Health and Passage Number: Cells at high passage numbers can exhibit altered receptor expression and signaling.[1] 2. Inconsistent Pre-treatment Conditions: In some experimental models, pre-treatment of cells with this compound before the assay is crucial for consistent results.[5] 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the peptide.[4] | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. Regularly check for cell viability and morphology. 2. Standardize Pre-treatment: If applicable to your assay, establish and consistently apply a pre-treatment protocol with this compound for a defined period before initiating the experiment.[5] 3. Aliquot Stock Solutions: Aliquot this compound stock solutions upon reconstitution to avoid multiple freeze-thaw cycles.[4] |
| This compound is showing unexpected cytotoxicity at concentrations intended for migration inhibition. | 1. Cell Line Sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of this compound, which can induce mitotic catastrophe in certain cancer cells.[4][6] 2. Prolonged Incubation Times: Long-term exposure to this compound can lead to cytotoxicity, even at concentrations that do not show immediate effects on proliferation.[5][6] | 1. Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT or crystal violet) to determine the IC50 of this compound in your cell line over the intended experimental duration.[7] 2. Optimize Incubation Time: For migration or invasion assays, use the shortest incubation time necessary to observe a significant effect, minimizing the influence of cytotoxicity. For example, a 23% decrease in migration was observed in K7M2 cells after 24 hours.[5][8] |
| I am not observing a reduction in primary tumor growth in my in vivo model. | 1. Insufficient Dose or Dosing Frequency: The dose or frequency of this compound administration may not be sufficient to maintain a therapeutic concentration in the tumor microenvironment. 2. Tumor Model Resistance: The specific tumor model may be less dependent on the CXCL12/CXCR4 axis for primary tumor growth. Some studies report significant effects on metastasis with minimal impact on primary tumor size.[2] 3. Timing of Treatment Initiation: The timing of when treatment is initiated relative to tumor implantation can influence the outcome. | 1. Dose Escalation Study: If feasible, conduct a dose-escalation study to determine the optimal dose of this compound for your animal model. Doses ranging from 25 to 100 mg/kg have been used in mice.[4][9] 2. Assess Metastasis: Even in the absence of primary tumor growth inhibition, evaluate the effect of this compound on metastatic burden, as this is a primary mechanism of action.[2] 3. Optimize Treatment Schedule: Consider initiating treatment at different time points post-tumor implantation to determine the most effective therapeutic window. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective antagonist of the CXCR4 receptor. It competitively binds to CXCR4, preventing the binding of its ligand, CXCL12 (also known as SDF-1). This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.[4][10] In some cancer cells, such as ovarian cancer, this compound can also induce mitotic catastrophe, a form of cell death.[4][11] |
| How should I prepare and store this compound? | This compound powder should be reconstituted, preferably in sterile water.[5] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution after reconstitution.[4] |
| What are typical in vitro concentrations of this compound to use? | The effective concentration of this compound can vary depending on the cell line and the specific assay. Concentrations ranging from 100 µg/mL have been used to inhibit migration and invasion in osteosarcoma and ovarian cancer cell lines.[3][5] For proliferation assays, a wider range, from 0 to 300 µg/mL, has been tested over longer incubation periods (e.g., 10 days).[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| What are established in vivo dosing schedules for this compound? | In mouse models of breast cancer, subcutaneous injections of this compound at doses of 25, 50, and 100 mg/kg, administered 5 days a week, have been shown to slow primary tumor growth.[4][9] In a prostate cancer model, 25 mg/kg of this compound significantly reduced the total tumor burden.[2] A dose of 25 mg/kg injected subcutaneously 5 days a week was also effective in a breast cancer metastasis model.[12] |
| Can this compound be combined with other therapies? | Yes, studies have shown that this compound can enhance the efficacy of other anti-cancer agents. For example, in a breast cancer model, combining this compound with docetaxel or an anti-VEGF treatment resulted in a greater reduction in tumor volume and metastasis compared to the individual treatments alone.[9][13] It has also been shown to have additive cytotoxic effects when combined with paclitaxel in ovarian cancer cells.[11] |
| Does this compound always inhibit cell proliferation? | Not always. The effect of this compound on cell proliferation is cell-type dependent. For example, in some prostate cancer cell lines, this compound did not significantly inhibit cell proliferation at concentrations that were effective at inhibiting cell invasion.[2] However, in other cell types like ovarian cancer and osteosarcoma, it has been shown to inhibit growth, in part by inducing mitotic catastrophe.[4][5] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| K7M2 (Murine Osteosarcoma) | Migration | 100 µg/mL | 24 hours | 23% decrease in migration | [5] |
| K7M2 (Murine Osteosarcoma) | Proliferation (MTT) | 100 µg/mL | >25 hours | Increased doubling time from 19.5h to 26.5h | [5] |
| IGROV, TOV21G, SKOV3 (Ovarian Cancer) | Growth/Migration | 0-300 µg/mL | 10 days | Inhibition of migration and growth | [4] |
| PC-3 (Prostate Cancer) | Invasion | 50 µg/mL | Not specified | Significant reduction in CXCL12-induced chemoinvasion | [2] |
| PC-3, C4-2B (Prostate Cancer) | Proliferation | Up to 100 µg/mL | Up to 72 hours | No significant effect on proliferation | [2] |
| B16 F10 (Melanoma) | Cytotoxicity (Crystal Violet) | IC50 of 0.53 mM | 48 hours | Cytotoxic effects observed | [7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Schedule | Outcome | Reference |
| Breast Cancer (Primary Tumor) | FVB/N TgN (MMTV-PyMT) mice | 50 mg/kg, s.c., 5 days/week for 3.5 weeks | 45% inhibition of primary tumor growth | [4] |
| Breast Cancer (Metastasis) | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 days/week | 9- to 20-fold reduction in metastatic tumor burden at 5-6 weeks | [12] |
| Prostate Cancer (Metastasis) | PC-3 orthotopic | 25 mg/kg | Significant reduction in total tumor burden (lymph node and distant metastases) | [2] |
| Osteosarcoma (Metastasis) | K7M2 tail vein injection | 67 mg/kg, s.c., 5 days on, 2 days off | 50% reduction in gross metastatic lung nodules | [5] |
| Breast Cancer (Combination Therapy) | PyMT mouse model | 50 mg/kg this compound + docetaxel | 38% decrease in tumor volume compared to docetaxel alone | [9] |
| Breast Cancer (Combination Therapy) | PyMT mouse model | 50 mg/kg this compound + DC101 (anti-VEGFR2) | 37% decrease in primary tumor volume and 75% reduction in distant metastasis compared to DC101 alone | [9] |
Experimental Protocols
1. In Vitro Cell Migration (Boyden Chamber) Assay
This protocol is adapted from standard Boyden chamber assay methodologies.[14][15]
-
Cell Culture: Culture CXCR4-expressing cells in appropriate media until they reach 80-90% confluency.
-
Cell Starvation: Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.
-
Preparation of Chambers:
-
Coat the top of the transwell insert membrane (e.g., 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin) if desired.
-
Add chemoattractant (e.g., CXCL12 at a pre-determined optimal concentration) to the lower chamber.
-
Add serum-free media to the lower chamber as a negative control.
-
-
Cell Seeding:
-
Harvest and resuspend the starved cells in serum-free media.
-
Pre-treat a subset of cells with various concentrations of this compound for 30-60 minutes.
-
Seed the pre-treated (and untreated control) cells into the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a pre-determined time (e.g., 4-24 hours), allowing for cell migration.
-
Analysis:
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, use a fluorescent plate reader to quantify migration of fluorescently labeled cells.
-
2. In Vivo Tumor Growth and Metastasis Model (Orthotopic Implantation)
This protocol is a generalized representation based on published studies.[2][12]
-
Cell Preparation:
-
Culture a cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) under standard conditions.
-
For tracking metastasis, consider using cells engineered to express a reporter gene like luciferase or GFP.
-
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Implantation:
-
Surgically implant the cancer cells into the orthotopic site (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).
-
Allow the tumors to establish and reach a palpable size.
-
-
Treatment Schedule:
-
Randomize the animals into treatment and control groups.
-
Prepare this compound for injection (e.g., dissolved in sterile saline).
-
Administer this compound via the desired route (e.g., subcutaneous injection) at the predetermined dose and schedule (e.g., 25 mg/kg, 5 days/week).
-
Administer a vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Measure the primary tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor for metastasis using bioluminescent or fluorescent imaging if applicable.
-
At the end of the study, euthanize the animals and harvest the primary tumor and metastatic organs (e.g., lungs, liver, lymph nodes) for histological analysis.
-
-
Data Analysis: Compare the primary tumor growth rates and the incidence and burden of metastasis between the treatment and control groups.
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship for optimizing this compound treatment schedules.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 11. CTCE 9908 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 12. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of CTCE-9908 Clinical Translation: A Technical Support Center
The journey of a promising anti-cancer agent from preclinical discovery to clinical application is fraught with challenges. CTCE-9908, a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), has demonstrated significant potential in preclinical studies for various cancers. However, its successful clinical translation hinges on a thorough understanding of its mechanism of action, potential experimental pitfalls, and the hurdles encountered in clinical trials. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of working with this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell migration/invasion assays | 1. Suboptimal cell health or passage number.2. Incorrect concentration of this compound or chemoattractant (CXCL12).3. Variation in coating of transwell inserts.4. Insufficient incubation time. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the assay.2. Perform a dose-response curve to determine the optimal concentration of this compound and CXCL12 for your specific cell line.3. Ensure a uniform and consistent coating of Matrigel or other extracellular matrix components on the inserts.4. Optimize the incubation time for your cell line as migration/invasion rates can vary significantly. |
| Low efficacy in in vivo animal models | 1. Inadequate dosing or administration schedule.2. Poor bioavailability or rapid clearance of the peptide.3. Tumor model not dependent on CXCR4 signaling.4. Pre-treatment of cells may be required. | 1. Refer to published studies for effective dosing regimens (e.g., 25-100 mg/kg, s.c., 5 days/week) and optimize for your specific model.[1][2][3]2. Consider the pharmacokinetic properties of peptides. Strategies to improve stability, such as PEGylation, could be explored if not already part of the formulation.3. Confirm CXCR4 expression and its role in the chosen tumor model through in vitro functional assays before starting in vivo experiments.4. Some studies have shown that pre-treating cancer cells with this compound before injection can enhance its anti-metastatic effects.[4] |
| Peptide solubility and stability issues | 1. Improper storage of lyophilized peptide or reconstituted solution.2. Use of inappropriate solvent.3. Repeated freeze-thaw cycles. | 1. Store lyophilized this compound at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid degradation.2. Check the manufacturer's instructions for the recommended solvent. Sterile, distilled water is often a suitable solvent for peptides.3. Aliquoting the peptide solution into single-use vials is crucial to prevent degradation from multiple freeze-thaw cycles. |
| High background in immunoassays (e.g., Western blot, Flow Cytometry) | 1. Non-specific antibody binding.2. Inappropriate blocking buffer.3. Insufficient washing steps. | 1. Use a highly specific primary antibody against CXCR4 and titrate to determine the optimal concentration.2. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).3. Increase the number and duration of washing steps to reduce background signal. |
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the clinical translation of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the CXCR4 receptor. It blocks the binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4. This inhibition disrupts the downstream signaling pathways involved in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2] In some cancer cells, such as ovarian cancer, this compound has been shown to induce a unique form of cell death called mitotic catastrophe, characterized by multinucleation and abnormal mitosis.[2]
Q2: What were the key findings from the Phase I/II clinical trial of this compound?
A2: A Phase I/II study in patients with advanced solid tumors refractory to standard therapies showed that this compound was generally well-tolerated. The most common drug-related adverse events were mild to moderate and included phlebitis (inflammation of a vein), gingivitis, and elevated gamma-glutamyl transferase (GGT) levels. No dose-limiting toxicities were observed. While no complete or partial responses were reported, five patients (three with ovarian cancer and two with breast cancer) experienced stable disease after the first cycle of treatment. These preliminary findings suggested some anti-tumor activity, particularly in ovarian cancer.
Q3: What are the main challenges in the clinical translation of this compound and other peptide-based CXCR4 antagonists?
A3: The clinical translation of peptide-based CXCR4 antagonists like this compound faces several hurdles:
-
Pharmacokinetics: Peptides often have short plasma half-lives due to rapid degradation by proteases and renal clearance. This can necessitate frequent administration or the development of modified formulations to improve stability.
-
Delivery and Formulation: Ensuring the peptide reaches the tumor microenvironment in sufficient concentrations can be challenging. Formulations need to be optimized for stability and bioavailability.
-
Modest Clinical Efficacy as a Monotherapy: While preclinical studies often show significant anti-tumor effects, the clinical efficacy of CXCR4 antagonists as single agents has been modest in unselected patient populations. This suggests that their therapeutic potential might be maximized in combination with other anti-cancer agents.
-
Patient Selection: The expression of CXCR4 can be heterogeneous within and between tumors. Identifying patients most likely to respond based on their CXCR4 expression levels or the dependency of their cancer on this signaling pathway is crucial for successful clinical development.
Q4: What are the potential future directions for the clinical development of this compound or similar CXCR4 inhibitors?
A4: Future strategies for the clinical development of CXCR4 inhibitors like this compound will likely focus on:
-
Combination Therapies: Combining CXCR4 antagonists with chemotherapy, targeted therapies, or immunotherapies holds promise. By mobilizing cancer cells from the protective tumor microenvironment, CXCR4 inhibitors may sensitize them to the effects of other treatments.
-
Biomarker-Driven Patient Selection: Developing and validating biomarkers to identify patients whose tumors are highly dependent on the CXCL12/CXCR4 axis will be critical for designing more effective clinical trials.
-
Improved Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles or long-acting formulations, could enhance the pharmacokinetic profile and therapeutic efficacy of peptide-based inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | Treatment Regimen | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| Breast Cancer | MDA-MB-231 xenograft | 25 mg/kg, s.c., 5 d/wk | 7-fold reduction in tumor burden at 5 weeks | 9-fold reduction in metastatic burden at 5 weeks | [5][6] |
| Breast Cancer | PyMT transgenic | 50 mg/kg, s.c., 5 d/wk for 3.5 weeks | 45% inhibition | 75% reduction in distant metastasis (in combination with DC101) | [1] |
| Osteosarcoma | K7M2 murine model | 67 mg/kg, s.c., 5 days on/2 days off | - | 50% reduction in lung nodules | [4] |
| Prostate Cancer | Orthotopic PC-3 model | 25 mg/kg | No significant inhibition of primary tumor | 40% reduction in lymph node metastasis, 93% reduction in liver metastasis | [7][8] |
Table 2: In Vitro Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Ovarian Cancer (IGROV, TOV21G) | Migration Assay | 100 µg/mL | Inhibition of migration towards CXCL12 | [9] |
| Ovarian Cancer (IGROV, TOV21G, SKOV3) | Cell Growth | 0-300 µg/mL (10 days) | Inhibition of cell growth | [2][3] |
| Osteosarcoma (K7M2) | Migration Assay | 100 µg/mL | 23% decrease in migration | [4] |
| Prostate Cancer (PC-3) | Invasion Assay | 50 µg/mL | Inhibition of CXCL12-induced invasion | [7][8] |
| Melanoma (B16 F10) | Cell Viability | IC50 | Cytotoxicity observed | [10] |
Experimental Protocols
1. In Vivo Mouse Model of Breast Cancer Metastasis
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Inject 1 x 10^6 MDA-MB-231 cells into the mammary fat pad.
-
Monitor tumor growth regularly.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) subcutaneously five days a week. The control group receives a vehicle control (e.g., sterile saline).[5][6]
-
Monitor tumor volume using calipers or bioluminescence imaging if using luciferase-expressing cells.
-
At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, liver, bone) for analysis.
-
Quantify metastatic burden by counting surface nodules or through histological analysis.
-
2. In Vitro Cell Migration Assay (Boyden Chamber)
-
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size).
-
Cancer cells of interest.
-
Serum-free media.
-
Media containing a chemoattractant (e.g., 100 ng/mL CXCL12).
-
This compound.
-
Cell stain (e.g., crystal violet).
-
-
Procedure:
-
Seed cancer cells in the upper chamber of the transwell insert in serum-free media.
-
Add media containing the chemoattractant to the lower chamber.
-
Add different concentrations of this compound to the upper chamber with the cells.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
-
Visualizations
Caption: CXCL12/CXCR4 signaling and this compound inhibition.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Challenges in the clinical translation of this compound.
References
- 1. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer. [vivo.weill.cornell.edu]
- 6. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Peptide-Based Inhibitors like CTCE-9908
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with compounds like CTCE-9908, a potent and selective CXCR4 antagonist.[1] Our goal is to help you overcome challenges related to bioavailability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide antagonist of the chemokine receptor CXCR4.[1] It functions by competitively binding to CXCR4, thereby inhibiting the interaction between the receptor and its ligand, CXCL12 (also known as SDF-1).[2][3] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, migration, and metastasis.[2][4] In some cancer cell lines, such as ovarian cancer cells, this compound has been shown to induce mitotic catastrophe.[1]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a peptide with a molecular weight of 1927.27 g/mol and a chemical formula of C86H147N27O23. It is soluble in water up to 2 mg/mL and in DMSO at a concentration of 10 mM.[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C.
Q3: What are the primary challenges associated with the bioavailability of this compound?
A3: Like many peptide-based drugs, this compound faces significant bioavailability challenges, primarily due to its susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across biological membranes. This is why in most preclinical studies, this compound is administered via subcutaneous injection rather than orally.[1][6][7]
Q4: What are some potential strategies to improve the bioavailability of this compound?
A4: Several strategies can be explored to enhance the bioavailability of peptide inhibitors like this compound:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes, can protect it from enzymatic degradation and improve its pharmacokinetic profile.[8] Surface modification of these nanoparticles with specific ligands could also enable targeted delivery to tumor cells.[9]
-
Hydrogel formulations: Incorporating this compound into a hydrogel matrix can provide a sustained-release delivery system, which is particularly useful for localized tumor therapy.[10][11][12]
-
Chemical modifications: While not yet reported for this compound, strategies such as PEGylation or the incorporation of unnatural amino acids could be investigated to enhance its stability and in vivo half-life.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Peptide degradation due to improper storage or handling. | Store lyophilized this compound at -20°C. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[1] |
| Inaccurate peptide concentration. | Ensure accurate weighing and reconstitution of the lyophilized peptide. Use freshly prepared solutions for each experiment. | |
| Cell line variability. | Regularly check the expression levels of CXCR4 in your cell lines, as this can influence the efficacy of this compound. | |
| Low inhibitory effect observed | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published effective concentrations range from µg/mL to mg/mL depending on the cell type and assay.[1][13] |
| Short incubation time. | Increase the incubation time to allow for sufficient interaction between this compound and the CXCR4 receptors. | |
| Peptide precipitation in media | Poor solubility at the working concentration. | Although soluble in water up to 2 mg/mL, high concentrations in complex cell culture media may lead to precipitation. Prepare a concentrated stock solution in sterile water or DMSO and then dilute it in your culture medium.[5][14] Gentle vortexing or sonication may aid dissolution.[14] |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Insufficient dosage or frequency of administration. | Optimize the dosage and administration schedule. Published studies have used subcutaneous injections of this compound at doses ranging from 25 mg/kg to 100 mg/kg, typically administered 5 days a week.[1][6][7] |
| Poor bioavailability at the tumor site. | Consider alternative delivery strategies such as encapsulation in liposomes or hydrogels to improve drug accumulation at the tumor site.[8][10][12] | |
| Rapid clearance of the peptide. | The peptide nature of this compound likely leads to rapid renal clearance. Strategies to extend its half-life, such as PEGylation, could be explored. | |
| Variability in tumor response between animals | Inconsistent administration of the inhibitor. | Ensure precise and consistent subcutaneous injection techniques to minimize variability in drug delivery. |
| Differences in tumor establishment and growth. | Carefully monitor tumor growth in all animals and randomize them into treatment and control groups before starting the experiment. |
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
-
Cell Preparation: Culture CXCR4-expressing cancer cells (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the Boyden chamber plate.
-
Place the chamber inserts (with an 8 µm pore size membrane) into the wells.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours, depending on the cell type.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
In Vivo Tumor Growth and Metastasis Model (Orthotopic Breast Cancer Model)
-
Cell Implantation:
-
Harvest luciferase-transfected MDA-MB-231 cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.
-
Surgically implant 1 x 10^6 cells into the mammary fat pad of female immunodeficient mice.
-
-
Treatment Protocol:
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into a control group (vehicle) and a treatment group.
-
Prepare a stock solution of this compound in sterile water.
-
Administer this compound subcutaneously at a dose of 25 mg/kg, 5 days per week, for the duration of the study.[6] The control group receives subcutaneous injections of the vehicle.
-
-
Monitoring and Analysis:
-
Monitor tumor growth weekly by measuring the tumor dimensions with calipers.
-
Assess metastasis weekly using bioluminescent imaging to quantify the tumor burden in distant organs.[6]
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues for further analysis (e.g., histology, immunohistochemistry).
-
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Ovarian Cancer (IGROV, TOV21G, SKOV3) | Migration & Growth | 0-300 µg/mL | Inhibition of migration and growth, G2-M arrest | [1] |
| Prostate Cancer (PC-3) | Chemoinvasion | 50 µg/mL | Significant reduction in CXCL12-induced chemoinvasion | [13] |
| Osteosarcoma (K7M2) | Invasion | Not specified | Two-fold decrease in invasion | [15] |
| Melanoma (B16 F10) | Cell Viability (IC50) | ~0.53 mM (48h) | Cytotoxicity observed | [16] |
| Esophageal Cancer (OE19) | Migration & Proliferation | Not specified | Inhibition of migration and proliferation | [17] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dose and Administration | Primary Outcome | Reference |
| Breast Cancer | Mammary Fat Pad Xenograft | 25 mg/kg, s.c., 5 days/week | 5-fold reduction in primary tumor burden at 6 weeks | [6] |
| Breast Cancer | Cardiac Ventricle Injection | 25 mg/kg, s.c., 5 days/week | 20-fold reduction in metastatic tumor burden at 6 weeks | [6] |
| Breast Cancer | Transgenic Mouse (PyMT) | 50 mg/kg, s.c. | 45% inhibition of primary tumor growth at 3.5 weeks | [7] |
| Osteosarcoma | Tail Vein Injection | 67 mg/kg, s.c., 5 days on, 2 days off | 50% reduction in metastatic lung nodules | [15] |
| Prostate Cancer | Orthotopic Xenograft | 25 mg/kg, s.c., daily | Significant reduction in total metastatic burden | [13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of peptide-based inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Mathematical modelling for this compound (a CXCR4 inhibitor) on B16 F10 melanoma cell proliferation | Biomath Communications Supplement [biomath.math.bas.bg]
- 5. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 6. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-modified Liposome Development Service - Creative Biolabs [creative-biolabs.com]
- 10. Frontiers | Mechanism underlying the involvement of CXCR4/CXCL12 in diabetic wound healing and prospects for responsive hydrogel-loaded CXCR4 formulations [frontiersin.org]
- 11. Hydrogel drug delivery systems for minimally invasive local immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Effective inhibition of metastases and primary tumor growth with this compound in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the therapeutic index of CTCE-9908
Welcome to the technical support center for CTCE-9908, a potent and selective peptide antagonist of the CXCR4 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by competitively binding to CXCR4, thereby inhibiting the interaction between the receptor and its natural ligand, CXCL12 (also known as SDF-1).[3][4] This blockade disrupts downstream signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.[5][6] A unique mechanism of action observed in ovarian cancer cells is the induction of mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[1][2]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor and anti-metastatic effects in various preclinical cancer models, including breast cancer,[7][8][9] prostate cancer,[5][6] ovarian cancer,[1] melanoma, and osteosarcoma.[10]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water up to 2 mg/mL. For in vitro experiments, it can also be dissolved in DMSO. It is recommended to store the solid compound at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Does this compound induce apoptosis?
A4: Studies in ovarian cancer and melanoma cell lines have shown that this compound does not typically induce apoptosis or cellular senescence.[1][11] Instead, in some cancer cell types, it leads to cell death through mitotic catastrophe, characterized by multinucleation and G2-M arrest.[1] However, in a Bcl-2 expressing prostate cancer model, a reduction in tumor size was associated with the induction of apoptosis.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation in vitro.
-
Possible Cause 1: Low CXCR4 expression on the cell line. The efficacy of this compound is dependent on the level of CXCR4 expression on the cancer cells.
-
Troubleshooting Step: Confirm the CXCR4 expression level of your target cell line using qPCR, Western blot, or flow cytometry. Compare your results with published data for that cell line, if available.
-
-
Possible Cause 2: Suboptimal concentration of this compound. The effective concentration can vary significantly between different cell lines.
-
Possible Cause 3: Discrepancy between in vitro and in vivo effects. Some studies have reported that this compound may not significantly inhibit the proliferation of certain cancer cell lines (e.g., PC-3 and C4-2B prostate cancer cells) in vitro, but still reduces the overall tumor burden in vivo.[5] This is likely due to the drug's impact on the tumor microenvironment, such as inhibition of angiogenesis.[5]
-
Troubleshooting Step: If you observe limited anti-proliferative effects in vitro, consider assessing other cellular functions that are influenced by CXCR4 signaling, such as cell migration and invasion.
-
Issue 2: High variability in cell migration or invasion assay results.
-
Possible Cause 1: Inconsistent chemoattractant gradient. A stable and reproducible chemoattractant gradient is crucial for these assays.
-
Troubleshooting Step: Ensure that the chemoattractant (e.g., CXCL12) is added to the lower chamber of the transwell plate at a consistent and optimal concentration. Serum-starve the cells before the assay to increase their responsiveness to the chemoattractant.
-
-
Possible Cause 2: Use of an inactive control. A proper negative control is essential to validate the specificity of this compound's effect.
-
Troubleshooting Step: Use a scrambled peptide with the same amino acid composition as this compound but in a random sequence as a negative control. This will help confirm that the observed effects are due to the specific sequence of this compound and its binding to CXCR4.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High concentrations of this compound. Like any therapeutic agent, high concentrations of this compound may lead to off-target effects.
-
Troubleshooting Step: Determine the minimal effective concentration that achieves the desired on-target effect (e.g., inhibition of migration) and use concentrations around this IC50 value for your experiments.
-
-
Possible Cause 2: Non-specific peptide interactions. Peptides can sometimes interact non-specifically with cell membranes or other proteins.
-
Troubleshooting Step: In addition to a scrambled peptide control, consider using a structurally different CXCR4 antagonist to see if the phenotype is recapitulated. This would provide stronger evidence for an on-target effect.
-
Strategies to Enhance the Therapeutic Index of this compound
The therapeutic index is a measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. Enhancing this index means increasing the drug's efficacy at a given dose or reducing its toxicity.
Combination Therapies
Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.
-
With Chemotherapy (Docetaxel): In a breast cancer model, combining this compound with docetaxel resulted in a greater decrease in tumor volume (38%) than docetaxel alone.[7]
-
With Anti-Angiogenic Agents (Anti-VEGF): When combined with an anti-VEGF antibody (DC101), this compound showed an enhanced effect, leading to a 37% decrease in primary tumor volume and a 75% reduction in distant metastasis in a breast cancer model.[7]
Table 1: Efficacy of this compound in Combination Therapies in a Transgenic Mouse Model of Breast Cancer
| Treatment Group | Primary Tumor Growth Inhibition | Reduction in Distant Metastasis |
| This compound (50 mg/kg) alone | 45% | Not specified |
| This compound + Docetaxel | 38% (greater than docetaxel alone) | Markedly enhanced |
| This compound + Anti-VEGF (DC101) | 37% (greater than DC101 alone) | 75% |
Data from Hassan et al., 2011.[7]
Nanoparticle-Based Drug Delivery
Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile and targeted delivery to the tumor site.
-
Enhanced Stability and Circulation Time: Nanoparticles can protect the peptide from degradation in the bloodstream, increasing its half-life.
-
Targeted Delivery: Nanoparticles can be designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with tumor-specific ligands.[12] This localized delivery can increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues, thereby widening the therapeutic window.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Scrambled peptide control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the scrambled peptide control in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound or scrambled peptide to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: In Vitro Cell Migration (Transwell) Assay
This protocol assesses the ability of this compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Target cancer cell line
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant) or medium with CXCL12
-
This compound
-
Scrambled peptide control
-
24-well transwell plates (8 µm pore size)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Add 600 µL of complete culture medium (or medium containing CXCL12) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or the scrambled peptide control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.2% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution, and the absorbance can be measured.
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Strategy for enhancing therapeutic efficacy through combination therapies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of CXCR4 antagonist this compound on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer. [vivo.weill.cornell.edu]
- 9. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects and mathematical modelling of this compound (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards principled design of cancer nanomedicine to accelerate clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of CXCR4 Antagonists: CTCE-9908 vs. AMD3100 in Thwarting CXCR4 Signaling
For researchers, scientists, and drug development professionals navigating the landscape of CXCR4-targeted therapies, a critical evaluation of available antagonists is paramount. This guide provides a detailed, evidence-based comparison of two prominent CXCR4 inhibitors, CTCE-9908 and AMD3100, focusing on their efficacy in inhibiting CXCR4 signaling, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in numerous physiological processes, including immune cell trafficking and hematopoiesis. However, this signaling axis is also hijacked by cancer cells to promote proliferation, survival, and metastasis. Consequently, CXCR4 has emerged as a promising therapeutic target. Among the antagonists developed, the small molecule AMD3100 (Plerixafor) and the peptide-based this compound have garnered significant attention. This guide delves into a comparative analysis of their performance in inhibiting CXCR4 signaling.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and AMD3100 are competitive antagonists of CXCR4, meaning they block the binding of the natural ligand CXCL12 to the receptor.[1] However, their molecular nature and reported downstream effects exhibit notable differences.
AMD3100 (Plerixafor) is a bicyclam small molecule that acts as a highly specific and potent antagonist of CXCR4.[2][3] It directly binds to the CXCR4 receptor, thereby preventing the conformational changes required for signal transduction upon CXCL12 binding.[4] This blockade effectively inhibits downstream signaling cascades crucial for cell migration and survival, such as the JNK and Akt pathways.[5]
This compound , in contrast, is a peptide analog of CXCL12.[1] While it also competitively binds to CXCR4, its inhibitory effect on CXCL12 binding appears to be significantly weaker than that of AMD3100 in direct comparative assays.[6] Interestingly, some studies suggest that this compound may exert its anti-cancer effects through a unique mechanism involving the induction of mitotic catastrophe in cancer cells, a form of cell death triggered by aberrant mitosis.[7][8] This suggests that its in vivo efficacy may not solely rely on direct CXCR4 antagonism.[6]
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative data on the inhibitory performance of this compound and AMD3100 from various studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is limited in the published literature.
| Parameter | This compound | AMD3100 | Cell Line/System | Reference |
| CXCL12 Binding Inhibition (IC50) | >100,000 nM | 12.0 ± 1.1 nM | SUP-T1 cells | [6] |
| SDF-1/CXCL12 Ligand Binding (IC50) | Not Available | 651 ± 37 nM | CCRF-CEM T-cells | [2] |
| SDF-1 mediated GTP-binding (IC50) | Not Available | 27 ± 2.2 nM | CCRF-CEM T-cells | [2] |
| SDF-1 mediated Calcium Flux (IC50) | Not Available | 572 ± 190 nM | CCRF-CEM T-cells | [2] |
| SDF-1 stimulated Chemotaxis (IC50) | Not Available | 51 ± 17 nM | CCRF-CEM T-cells | [2] |
| Inhibition of Primary Tumor Growth | 45% inhibition at 50 mg/kg | Variable efficacy as monotherapy | Mouse models | [8][9] |
| Inhibition of Metastasis | Significant reduction | Significant reduction | Mouse models | [10][11][12] |
Signaling Pathway Inhibition
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events. The diagram below illustrates the canonical CXCR4 signaling pathway and the points of inhibition by antagonists like this compound and AMD3100.
References
- 1. dovepress.com [dovepress.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemotactics.com [chemotactics.com]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | Peroxynitrite Exposure of CXCL12 Impairs Monocyte, Lymphocyte and Endothelial Cell Chemotaxis, Lymphocyte Extravasation in vivo and Anti-HIV-1 Activity [frontiersin.org]
- 10. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CTCE-9908 and Other CXCR4 Antagonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CTCE-9908 and other prominent CXCR4 antagonists, including Plerixafor (AMD3100), Motixafortide (BL-8040), and Mavorixafor (Xolremdi). The information is intended to assist researchers in evaluating these agents for their studies by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to CXCR4 and its Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in various physiological processes, including hematopoiesis, immune responses, and embryonic development. The CXCL12/CXCR4 signaling axis is also implicated in the pathology of numerous diseases, such as cancer metastasis, HIV entry into host cells, and rare immunodeficiencies.[1][2] Consequently, the development of CXCR4 antagonists is an active area of research with significant therapeutic potential.
This guide focuses on a comparative analysis of four such antagonists:
-
This compound: A peptide antagonist of CXCR4 noted for its unique mechanism of inducing mitotic catastrophe in cancer cells.[3][4]
-
Plerixafor (AMD3100): A bicyclam small molecule and the first CXCR4 antagonist approved for clinical use, primarily for mobilizing hematopoietic stem cells for transplantation.[5]
-
Motixafortide (BL-8040): A cyclic peptide antagonist also utilized for hematopoietic stem cell mobilization and under investigation for its potential in oncology.[6]
-
Mavorixafor (Xolremdi): An orally bioavailable small molecule antagonist approved for the treatment of WHIM syndrome, a rare primary immunodeficiency.[7]
Comparative Performance Data
The following tables summarize the available quantitative data for each antagonist, providing a basis for comparison of their potency and clinical applications.
Table 1: In Vitro Potency of CXCR4 Antagonists
| Antagonist | Chemical Class | Target Cell/Assay | IC50 Value | Reference(s) |
| This compound | Peptide | CXCL12 Competition Binding | Weak receptor binding reported | [2][8][9] |
| Plerixafor (AMD3100) | Bicyclam | CXCR4-expressing cells (CEM) | 44 nM | [1] |
| Motixafortide (BL-8040) | Cyclic Peptide | CXCR4 | ~1 nM | [6][10] |
| Mavorixafor (Xolremdi) | Small Molecule | CXCR4 ligand binding | 12.5 nM | [7] |
Table 2: Primary Therapeutic Applications and Key Findings
| Antagonist | Primary Application(s) | Key Experimental/Clinical Findings | Reference(s) |
| This compound | Preclinical Cancer Research | Induces mitotic catastrophe in ovarian cancer cells.[3][4] Reduces primary tumor growth and metastasis in breast and prostate cancer models.[11][12][13] | |
| Plerixafor (AMD3100) | Hematopoietic Stem Cell Mobilization | Used in combination with G-CSF to mobilize hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5] | |
| Motixafortide (BL-8040) | Hematopoietic Stem Cell Mobilization, Oncology | In combination with filgrastim, enables collection of an adequate number of stem cells for transplantation.[6] Investigated for treating pancreatic cancer.[6] | |
| Mavorixafor (Xolremdi) | WHIM Syndrome | Increases circulating mature neutrophils and lymphocytes.[14][15] Reduces the annualized rate of infections in patients with WHIM syndrome.[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CXCR4 antagonists are provided below.
CXCR4 Receptor Binding Assay (Competitive Ligand Binding)
This assay quantifies the ability of a compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (CXCR4 antagonists)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Flow cytometer
Procedure:
-
Prepare a suspension of CXCR4-expressing cells in assay buffer.
-
Add a fixed concentration of the fluorescently labeled CXCL12 to the cells.
-
Add varying concentrations of the test compound to the cell suspension.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Wash the cells to remove unbound ligand and compound.
-
Analyze the fluorescence of the cell-bound labeled ligand using a flow cytometer.
-
The reduction in fluorescence in the presence of the test compound is used to determine its inhibitory concentration (IC50).[13]
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a CXCR4 antagonist to inhibit the migration of cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., cancer cell lines, lymphocytes)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Recombinant CXCL12
-
Test compounds (CXCR4 antagonists)
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing CXCL12 to the lower chamber of the wells.
-
Pre-incubate CXCR4-expressing cells with various concentrations of the test compound.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate to allow for cell migration through the porous membrane towards the CXCL12 gradient.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in different fields of view using a microscope.
-
Calculate the percentage of migration inhibition at each concentration of the test compound to determine its efficacy.[16][17][18]
Calcium Mobilization Assay
This assay assesses the ability of a CXCR4 antagonist to block the intracellular calcium flux induced by CXCL12 binding to its receptor.
Materials:
-
CXCR4-expressing cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Recombinant CXCL12
-
Test compounds (CXCR4 antagonists)
-
Assay buffer
-
96-well black-walled plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate CXCR4-expressing cells in a 96-well black-walled plate and allow them to adhere.
-
Load the cells with a fluorescent calcium indicator dye.
-
Wash the cells to remove excess dye.
-
Add various concentrations of the test compound to the wells and incubate.
-
Initiate the kinetic reading on the fluorescence plate reader.
-
Add a solution of CXCL12 to the wells to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
The inhibition of the CXCL12-induced calcium signal by the test compound is used to determine its antagonistic activity.[4][9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to CXCR4 signaling and antagonist evaluation.
Caption: CXCL12/CXCR4 Signaling Pathway.
Caption: Experimental Workflow for CXCR4 Antagonist Screening.
Caption: Comparative Overview of CXCR4 Antagonists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antagonist of the chemokine receptor CXCR4 induces mitotic catastrophe in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of CXCR4 antagonist this compound on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Inhibition of CXCR4 by this compound inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. aacrjournals.org [aacrjournals.org]
Unveiling the In Vivo Power of CTCE-9908: A Comparative Guide for Cancer Researchers
For researchers at the forefront of oncology drug development, the CXCR4 antagonist CTCE-9908 has emerged as a compelling agent for inhibiting tumor growth and metastasis. This guide provides a comprehensive comparison of this compound's in vivo efficacy against other notable CXCR4 inhibitors, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in tumor progression, including proliferation, angiogenesis, and the homing of cancer cells to metastatic sites.[1][2] Targeting this axis represents a strategic approach to cancer therapy. This compound, a peptide analog of CXCL12, competitively binds to CXCR4, effectively blocking its downstream signaling.[3] This guide delves into the in vivo performance of this compound in various cancer models and juxtaposes it with other CXCR4 inhibitors, namely Plerixafor (AMD3100) and Motixafortide.
Comparative In Vivo Efficacy of CXCR4 Inhibitors
The following tables summarize the quantitative data on the in vivo efficacy of this compound and its alternatives in different cancer models. It is important to note that direct head-to-head studies are limited, and the presented data is a synthesis of findings from various independent research efforts.
Table 1: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Animal Model | Treatment Protocol | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| Breast Cancer | Mouse (MDA-MB-231 xenograft) | 25 mg/kg, s.c., 5 days/week | 5- to 7-fold reduction in primary tumor burden at 5-6 weeks. | 9- to 20-fold reduction in metastatic tumor burden at 5-6 weeks. | [3] |
| Prostate Cancer | Mouse (PC-3 xenograft) | Daily i.p. injections | Significant reduction in tumor size (396 ± 205 mm³ vs. 1,010 ± 215 mm³ in control). | Not specifically quantified, but associated with inhibition of angiogenesis and lymphangiogenesis. |
Table 2: In Vivo Efficacy of Alternative CXCR4 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Treatment Protocol | Primary Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| Plerixafor (AMD3100) | Cervical Cancer | Mouse (OCICx 13 & OCICx 20 xenografts) | In combination with radio-chemotherapy | Significantly delayed primary tumor regrowth compared to radio-chemotherapy alone. | Further reduced metastases compared to radio-chemotherapy alone. | |
| Motixafortide | Pancreatic Cancer | Human (Phase 2 Trial) | In combination with cemiplimab and chemotherapy | 55% of participants experienced a partial response. | Not the primary endpoint. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in these studies, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Tumor Growth Inhibition Studies.
Detailed Experimental Protocols
The following is a representative experimental protocol for evaluating the in vivo efficacy of a CXCR4 inhibitor, synthesized from common practices in the cited literature.
Objective: To assess the effect of a CXCR4 inhibitor on primary tumor growth and metastasis in a xenograft mouse model.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
CXCR4 inhibitor (e.g., this compound)
-
Vehicle control (e.g., sterile saline or PBS)
-
Cell culture medium and supplements
-
Matrigel (optional, for enhancing tumor take)
-
Calipers for tumor measurement
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.
-
For orthotopic models (e.g., mammary fat pad for breast cancer), inject the cells into the corresponding organ.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin treatment administration as per the study design (e.g., daily subcutaneous injections of this compound at 25 mg/kg). The control group receives vehicle injections.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health.
-
For metastasis studies, perform bioluminescent imaging weekly to quantify metastatic burden.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Excise the primary tumor and weigh it.
-
Collect organs of interest (e.g., lungs, liver, bones) to assess for metastases through histological analysis or ex vivo imaging.
-
-
Data Analysis:
-
Compare the mean tumor volumes and metastatic signals between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage of tumor growth inhibition.
-
Conclusion
The available in vivo data robustly supports the efficacy of this compound in significantly inhibiting both primary tumor growth and metastasis in preclinical models of breast and prostate cancer. While direct comparative data is sparse, the evidence suggests that CXCR4 inhibition is a promising therapeutic strategy. Plerixafor and Motixafortide have also demonstrated clinical utility, primarily in the context of stem cell mobilization, but their potential as direct anti-cancer agents, especially in combination therapies, is an active area of investigation. The provided protocols and diagrams offer a foundational framework for researchers to design and interpret in vivo studies aimed at further elucidating the therapeutic potential of this compound and other CXCR4 antagonists.
References
Synergistic Potential of CTCE-9908 and Docetaxel Combination Therapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of combining CTCE-9908, a CXCR4 antagonist, with the chemotherapy agent docetaxel. The information presented herein is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutic strategies. This document summarizes preclinical data, outlines experimental methodologies, and visualizes the underlying biological mechanisms.
Executive Summary
The combination of this compound and docetaxel has demonstrated significant synergistic anti-tumor activity in preclinical models of breast cancer. This combination therapy results in a more pronounced reduction in tumor volume compared to docetaxel monotherapy. The mechanism of this synergy is believed to stem from the complementary actions of the two agents: this compound disrupts the SDF-1/CXCR4 signaling axis, which is crucial for tumor growth, angiogenesis, and metastasis, while docetaxel induces mitotic catastrophe in cancer cells. This dual-front attack on tumor biology presents a promising avenue for enhancing the efficacy of taxane-based chemotherapy.
Quantitative Data Summary
Preclinical evaluation of the this compound and docetaxel combination therapy in a transgenic mouse model of breast cancer has yielded promising quantitative results. The key findings are summarized in the table below.
| Treatment Group | Dosage | Primary Outcome | Result | Statistical Significance | Reference |
| This compound Monotherapy | 50 mg/kg | Inhibition of Primary Tumor Growth | 45% | p = 0.005 | [1] |
| This compound + Docetaxel | 50 mg/kg (this compound) | Decrease in Tumor Volume | 38% (greater than docetaxel alone) | p = 0.02 | [1] |
| This compound Monotherapy | 50 mg/kg | Reduction in VEGF Expression | 42% | p = 0.01 | [1] |
Experimental Protocols
The following outlines the methodologies employed in the key preclinical study evaluating the synergistic effects of this compound and docetaxel.
In Vivo Tumor Growth Inhibition Study in a Transgenic Mouse Model
-
Animal Model: A transgenic mouse model of breast cancer (PyMT) was utilized. This model is characterized by the stepwise progression of mammary tumors, closely mimicking human breast cancer development.[2]
-
Treatment Groups:
-
Vehicle Control (Scrambled Peptide)
-
This compound Monotherapy (25, 50, and 100 mg/kg)
-
Docetaxel Monotherapy (Dosage not specified in the reference)
-
This compound (50 mg/kg) + Docetaxel Combination Therapy
-
-
Drug Administration:
-
This compound was administered to the mice. The referenced study does not specify the frequency and route of administration for the combination therapy study, but a separate study using this compound in a mouse model administered it via subcutaneous injection 5 days a week.[3]
-
The administration protocol for docetaxel in the combination arm was not detailed in the available literature.
-
-
Tumor Volume Measurement: Primary tumor growth was monitored over a period of 3.5 weeks. The method for tumor volume measurement was not explicitly stated in the primary reference. A common method for this type of study is caliper measurement, with volume calculated using the formula: (Length x Width²) / 2.
-
Metastasis Assessment: The study also evaluated the effect of the combination on distant metastasis, although specific quantitative data for the docetaxel combination was not provided.[1]
-
Biomarker Analysis: Expression levels of Vascular Endothelial Growth Factor (VEGF) were assessed to understand the anti-angiogenic effects of this compound.[1]
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and docetaxel can be attributed to their distinct but complementary mechanisms of action that target different facets of cancer progression.
This compound: Targeting the SDF-1/CXCR4 Axis
This compound is a peptide antagonist of the CXCR4 receptor.[2] The binding of the ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4 is implicated in tumor progression, angiogenesis, metastasis, and survival.[4] By blocking this interaction, this compound is thought to inhibit these key cancer-promoting processes.
Caption: The SDF-1/CXCR4 signaling pathway and the inhibitory action of this compound.
Docetaxel: Inducing Mitotic Arrest
Docetaxel is a taxane-family chemotherapeutic agent that targets microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit, docetaxel stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).
References
- 1. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of CXCR4 by this compound inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CTCE-9908 and ALX40-4C in the Context of Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two CXCR4 antagonists, CTCE-9908 and ALX40-4C, with a focus on their relevance to breast cancer research. While both molecules target the same receptor, the available experimental data for each comes from different therapeutic contexts. This compound has been investigated more directly in oncology, including breast cancer models, whereas ALX40-4C has been primarily studied as an anti-HIV agent. This comparison synthesizes the available data to offer a comprehensive overview for researchers exploring CXCR4 as a therapeutic target in breast cancer.
Executive Summary
This compound and ALX40-4C are both peptide-based antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression and metastasis. The CXCL12/CXCR4 signaling axis is a critical pathway in breast cancer, influencing tumor growth, angiogenesis, and the "homing" of cancer cells to metastatic sites such as the bone, lungs, and liver.[1][2] Inhibition of this pathway is therefore a promising therapeutic strategy.
This guide presents a side-by-side analysis of the available quantitative data, experimental methodologies, and mechanistic information for this compound and ALX40-4C to aid researchers in evaluating their potential applications in breast cancer drug development.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and ALX40-4C based on published studies. It is important to note that the experimental conditions under which these values were determined may differ.
| Parameter | This compound | ALX40-4C | Source |
| Target | C-X-C chemokine receptor type 4 (CXCR4) | C-X-C chemokine receptor type 4 (CXCR4) | [3],[4] |
| Mechanism of Action | Competitive antagonist of CXCR4, peptide analog of CXCL12 | Small peptide inhibitor of CXCR4, interacts with the second extracellular loop | [5],[4] |
| Inhibition of SDF-1 Binding (Ki) | Not explicitly reported in reviewed sources | 1 µM | [4] |
| Inhibition of SDF-1 Mediated Calcium Mobilization (IC50) | Not explicitly reported in reviewed sources | ~20 nM | [6] |
| In Vivo Efficacy in Breast Cancer Models | Significant reduction in primary tumor growth and metastasis | Data not available | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and ALX40-4C.
This compound: In Vivo Murine Model of Breast Cancer Metastasis
This protocol is based on studies evaluating the effect of this compound on primary tumor growth and metastasis of breast cancer.[5]
-
Cell Line and Animal Model:
-
MDA-MB-231 human breast cancer cells, transfected with luciferase for bioluminescent imaging, are used.
-
Athymic nude mice serve as the animal model.
-
-
Tumor Implantation:
-
For primary tumor growth assessment, 1 x 10^6 MDA-MB-231 cells are implanted into the inguinal mammary fat pad.
-
For metastasis assessment, 1 x 10^5 cells are injected into the left cardiac ventricle to model bone metastasis.
-
-
Treatment Regimen:
-
Mice are treated with this compound at a dose of 25 mg/kg.
-
The drug is administered via subcutaneous injection, five days a week.
-
-
Monitoring and Analysis:
-
Tumor burden and metastatic spread are quantified weekly using bioluminescent imaging.
-
At the end of the study, tissues can be harvested for histological analysis to confirm metastatic lesions.
-
ALX40-4C: In Vitro Calcium Mobilization Assay
This protocol describes the method used to determine the potency of ALX40-4C in inhibiting SDF-1-induced signaling.[6]
-
Cell Preparation:
-
Peripheral blood lymphocytes (PBLs) or other CXCR4-expressing cells are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) according to the manufacturer's instructions. This often involves a 30-60 minute incubation at 37°C.
-
-
Compound Preparation and Addition:
-
Serial dilutions of ALX40-4C are prepared in a suitable assay buffer.
-
The cells are pre-incubated with the different concentrations of ALX40-4C.
-
-
Stimulation and Measurement:
-
SDF-1 (CXCL12) is added to the cell suspension to a final concentration that elicits a submaximal response (e.g., EC80).
-
The change in intracellular calcium concentration is measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibition of the SDF-1-induced calcium signal by ALX40-4C is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways, a typical experimental workflow, and a logical comparison of the two compounds.
Caption: The CXCL12/CXCR4 signaling cascade in breast cancer.
Caption: A typical experimental workflow for preclinical evaluation.
Caption: A logical comparison of this compound and ALX40-4C.
Discussion and Future Directions
The available evidence strongly supports the role of this compound as a potent inhibitor of breast cancer progression in preclinical models. Its ability to reduce both primary tumor volume and metastatic burden makes it a compelling candidate for further investigation, potentially in combination with standard chemotherapies or other targeted agents.
ALX40-4C, while a well-characterized CXCR4 antagonist, currently lacks published data in the context of breast cancer. However, its established inhibitory activity against SDF-1-mediated signaling and the availability of human pharmacokinetic data from its development as an anti-HIV agent could expedite its preclinical evaluation in oncology.
For researchers in breast cancer, the following future studies would be of high value:
-
Direct Head-to-Head Comparison: A study directly comparing the in vitro and in vivo efficacy of this compound and ALX40-4C in breast cancer models would provide invaluable data for selecting the optimal candidate for clinical development.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies of this compound in relevant animal models would be crucial for optimizing dosing and treatment schedules.
-
Combination Therapies: Investigating the synergistic effects of both this compound and ALX40-4C with existing breast cancer therapies, such as chemotherapy, hormone therapy, and targeted agents, could reveal novel and more effective treatment strategies.
-
Investigation in Different Breast Cancer Subtypes: Evaluating the efficacy of these CXCR4 antagonists across different breast cancer subtypes (e.g., ER+, PR+, HER2+, triple-negative) would help identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of a chemokine receptor antagonist this compound and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Metastatic Potential of CTCE-9908: A Comparative Analysis
For Immediate Release
In the landscape of oncology research, the quest for effective anti-metastatic agents remains a paramount challenge. CTCE-9908, a potent and selective antagonist of the CXCR4 receptor, has emerged as a promising candidate in preclinical studies, demonstrating significant efficacy in curbing cancer cell dissemination and the formation of secondary tumors. This guide provides a comprehensive cross-validation of this compound's anti-metastatic effects, offering a comparative analysis with other CXCR4 inhibitors and detailing the experimental frameworks that underpin these findings.
The CXCL12/CXCR4 signaling axis is a critical pathway hijacked by cancer cells to promote their survival, proliferation, and migration to distant organs.[1][2] this compound, a peptide analog of CXCL12, competitively binds to the CXCR4 receptor, thereby inhibiting the downstream signaling cascades that drive metastasis.[3][4] This guide will delve into the quantitative evidence of this compound's efficacy, outline the methodologies of key experiments, and visualize the intricate signaling pathways and experimental workflows.
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies across various cancer types have consistently demonstrated the anti-metastatic prowess of this compound. In models of prostate, breast, and osteosarcoma, treatment with this compound has led to a marked reduction in metastatic burden.
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| Prostate Cancer (PC-3 cells) | This compound (25 mg/kg) | Total metastatic burden | Significant reduction | [5] |
| Lymph node metastasis | 40% reduction | [5] | ||
| Spleen metastasis | 75% reduction | [5] | ||
| Liver metastasis | 93% reduction | [5] | ||
| Distant metastases | 95% reduction | [5] | ||
| Breast Cancer (MDA-MB-231 cells) | This compound (25 mg/kg) | Primary tumor burden (5 weeks) | 7-fold reduction | [3] |
| Primary tumor burden (6 weeks) | 5-fold reduction | [3] | ||
| Metastatic tumor burden (5 weeks) | 9-fold reduction | [3] | ||
| Metastatic tumor burden (6 weeks) | 20-fold reduction | [3] | ||
| Osteosarcoma (K7M2 cells) | This compound | Gross metastatic lung nodules | 50% reduction | [6] |
| Melanoma (B16 cells) | This compound | Lung nodules | 56% decrease | [6] |
In comparison, another well-studied CXCR4 antagonist, AMD3100 (Plerixafor), has also shown anti-metastatic effects, although direct comparative studies with this compound are limited in the public domain. AMD3100 has been shown to inhibit the growth and metastasis of chondrosarcoma and sensitize prostate cancer to chemotherapy.[5] It also demonstrates immunomodulatory effects within the tumor microenvironment.
In Vitro Mechanisms of Anti-Metastatic Action
The anti-metastatic effects of this compound are underpinned by its ability to disrupt key cellular processes involved in invasion and migration.
| Assay | Cell Line | Treatment | Key Findings | Citation |
| Cell Proliferation | PC-3, C4-2B | This compound (10 ng/ml to 100 µg/ml) | No significant effect on proliferation | [5] |
| Chemoinvasion | PC-3 | This compound (50 µg/ml) | Significant reduction in CXCL12-induced chemoinvasion | [5] |
| Adhesion | Osteosarcoma cells | This compound | Decreased adhesion to extracellular matrix proteins | [6] |
| Migration | Osteosarcoma cells | This compound | Decreased cell migration | [6] |
| Invasion | Osteosarcoma cells | This compound | Decreased cell invasion | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the CXCL12/CXCR4 signaling pathway and a typical experimental workflow for assessing anti-metastatic agents.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Added Benefit of CTCE-9908 to Standard Chemotherapy Regimens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of CTCE-9908 when used in conjunction with standard chemotherapy regimens. By targeting the CXCR4 chemokine receptor, this compound presents a novel strategy to enhance the efficacy of conventional cancer treatments. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a clear comparison of treatment outcomes.
Executive Summary
This compound is a potent and selective antagonist of the CXCR4 receptor, which plays a crucial role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1] Preclinical evidence strongly suggests that the addition of this compound to standard chemotherapy, such as the taxanes docetaxel and paclitaxel, can lead to a significant reduction in tumor growth and metastatic burden compared to chemotherapy alone. This synergistic effect is attributed to the disruption of the CXCL12/CXCR4 signaling axis, a key pathway in cancer cell survival and migration.
Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling pathway is a critical mediator of cancer progression. The chemokine CXCL12, highly expressed in organs such as the lungs, liver, and bone marrow, binds to the CXCR4 receptor on cancer cells. This interaction triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration to metastatic sites.[2][3][4]
This compound acts as a competitive inhibitor of CXCR4, blocking the binding of CXCL12 and thereby disrupting these pro-tumorigenic signals.[1] This mechanism not only impedes the intrinsic growth and survival of cancer cells but may also sensitize them to the cytotoxic effects of conventional chemotherapy.
Preclinical Efficacy: this compound in Combination with Chemotherapy
Enhanced Anti-Tumor Activity with Docetaxel in Breast Cancer
A key preclinical study investigated the efficacy of combining this compound with the standard chemotherapeutic agent docetaxel in a transgenic mouse model of breast cancer. The results demonstrated a significant enhancement of anti-tumor activity with the combination therapy compared to docetaxel alone.[5]
| Treatment Group | Mean Tumor Volume Reduction | p-value | Reference |
| Docetaxel alone | - | - | [5] |
| This compound (50 mg/kg) + Docetaxel | 38% | 0.02 | [5] |
As the data indicates, the addition of this compound to docetaxel treatment resulted in a 38% greater reduction in tumor volume, a statistically significant improvement.[5]
Inhibition of Metastasis
Beyond its effects on primary tumor growth, this compound has demonstrated a profound ability to inhibit metastasis. In a mouse model of breast cancer, treatment with this compound alone led to a dramatic reduction in metastatic tumor burden.[6]
| Time Point | Reduction in Metastatic Tumor Burden with this compound | Reference |
| 5 weeks | 9-fold | [6] |
| 6 weeks | 20-fold | [6] |
These findings underscore the potential of this compound to address a critical aspect of cancer mortality.
Experimental Protocols
In Vivo Breast Cancer Model with Combination Therapy
The following protocol was utilized in the preclinical study evaluating this compound in combination with docetaxel:[5]
-
Animal Model: A transgenic mouse model (PyMT) that spontaneously develops mammary tumors was used.[5]
-
Dosing: A preliminary dosing experiment was conducted with this compound at 25, 50, and 100 mg/kg to determine the optimal dose.[5]
-
Combination Treatment: Mice were treated with docetaxel alone or in combination with this compound (50 mg/kg). A separate arm of the study evaluated this compound in combination with an anti-angiogenic agent (DC101).[5]
-
Outcome Measures: Primary tumor volume was measured to assess anti-tumor efficacy. The extent of distant metastasis was also evaluated.[5]
In Vivo Metastasis Model
The experimental design to assess the impact of this compound on metastasis involved the following steps:[6]
-
Cell Line: MDA-MB-231 human breast cancer cells transfected with luciferase were used.[6]
-
Implantation: 1 x 10^6 cells were implanted into the inguinal mammary fat pad of mice to establish primary tumors.[6]
-
Treatment: Mice were treated with this compound at a dose of 25 mg/kg, injected subcutaneously 5 days a week.[6]
-
Monitoring: Tumor burden was quantified weekly using bioluminescent imaging.[6]
Clinical Development
A Phase I/II clinical trial of this compound in patients with advanced solid cancers has been conducted. The study showed that this compound was well-tolerated, with preliminary signs of efficacy as a single agent. In this trial, which included 25 patients, 6 out of 20 patients who received the targeted efficacious dose experienced stable disease, and one patient had a reduction in tumor size.[7] While this trial did not specifically evaluate combination with chemotherapy, its favorable safety profile supports further investigation of this compound in combination regimens.
Conclusion
The addition of the CXCR4 antagonist this compound to standard chemotherapy regimens represents a promising strategy to improve outcomes for cancer patients. Preclinical data robustly supports the synergistic anti-tumor and anti-metastatic effects of this combination. The well-defined mechanism of action, targeting the critical CXCL12/CXCR4 signaling axis, provides a strong rationale for its clinical application. Further clinical trials are warranted to fully elucidate the benefit of this compound in combination with various chemotherapy agents across a range of cancer types.
References
- 1. Docetaxel in combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Mechanistic Divergence of CXCR4 Inhibitors: A Comparative Guide to CTCE-9908 and Other Small Molecules
For Immediate Publication
A detailed comparison of the mechanistic nuances of small molecule CXCR4 inhibitors, with a special focus on the unique properties of CTCE-9908. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of chemokine receptor signaling and cancer therapeutics.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its inhibition can disrupt key pathological processes, including cancer cell proliferation, metastasis, and HIV entry. While a variety of small molecule inhibitors have been developed to target this receptor, they exhibit significant mechanistic differences. This guide provides a comparative analysis of this compound and other prominent small molecule CXCR4 inhibitors, such as AMD3100 (Plerixafor) and MSX-122, highlighting their distinct modes of action and providing supporting experimental data.
A Tale of Two Mechanisms: Competitive Antagonism vs. Mitotic Catastrophe
At the forefront of mechanistic distinctions is the unique action of This compound , a peptide analog of the natural CXCR4 ligand, CXCL12. While it acts as a competitive antagonist, its most striking feature is the induction of mitotic catastrophe in cancer cells, a form of cell death triggered by aberrant mitosis. This sets it apart from many other small molecule inhibitors that primarily function through direct, competitive antagonism of the CXCR4 receptor.
In contrast, AMD3100 (Plerixafor) , a bicyclam derivative, is a well-characterized unbiased antagonist of CXCR4. It effectively blocks the binding of CXCL12, thereby inhibiting both G-protein-dependent signaling pathways and β-arrestin recruitment. This dual inhibition can, however, lead to the accumulation of CXCR4 on the cell surface and the development of antagonist tolerance over time.
MSX-122 is another small molecule inhibitor, described as a partial antagonist of CXCR4. This suggests that it may not fully block all downstream signaling pathways, potentially offering a different therapeutic window and side-effect profile compared to full antagonists.
Quantitative Comparison of Inhibitory Potency
Direct comparison of the binding affinities of these inhibitors is crucial for understanding their therapeutic potential. The following table summarizes available quantitative data. It is important to note that IC50 values can vary depending on the cell type and assay conditions.
| Inhibitor | Target/Assay | IC50 Value | Reference |
| This compound | Inhibition of CXCL12-induced migration | Weak inhibition | [1](--INVALID-LINK--) |
| Inhibition of CXCL12 receptor binding | Very weak | [1](--INVALID-LINK--) | |
| AMD3100 (Plerixafor) | CXCR4 Binding | 44 nM | [2](--INVALID-LINK--) |
| CXCL12-mediated chemotaxis | 5.7 nM | [2](--INVALID-LINK--) | |
| MSX-122 | CXCR4/CXCL12 Actions | ~10 nM | [3](--INVALID-LINK--) |
Delving into the Experimental Evidence: Key Methodologies
Understanding the experimental protocols behind these findings is essential for their interpretation and for designing future studies.
CXCR4 Competitive Binding Assay
This assay is fundamental to determining the binding affinity of an inhibitor to the CXCR4 receptor.
Protocol:
-
Cell Culture: Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line engineered to overexpress the receptor.
-
Ligand Labeling: A fluorescently or radioactively labeled version of the natural ligand, CXCL12, is used as a probe.
-
Competition: Cells are incubated with a fixed concentration of the labeled CXCL12 and varying concentrations of the inhibitor (e.g., this compound, AMD3100).
-
Detection: The amount of labeled CXCL12 bound to the cells is measured using flow cytometry, a scintillation counter, or a plate reader, depending on the label.
-
Data Analysis: The IC50 value, the concentration of inhibitor that displaces 50% of the labeled ligand, is calculated.
Cell Migration Assay (Boyden Chamber or Transwell Assay)
This assay assesses the functional consequence of CXCR4 inhibition on cell migration towards a CXCL12 gradient.
Protocol:
-
Chamber Setup: A two-chamber system separated by a porous membrane is used.
-
Chemoattractant: A solution containing CXCL12 is placed in the lower chamber.
-
Cell Seeding: CXCR4-expressing cells, pre-treated with varying concentrations of the inhibitor, are seeded in the upper chamber.
-
Incubation: The setup is incubated for a defined period, allowing cells to migrate through the pores towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by microscopy after staining or by using a plate reader.
Mitotic Catastrophe Assay
This assay is specifically relevant for characterizing the unique mechanism of this compound.
Protocol:
-
Cell Treatment: Cancer cells (e.g., ovarian cancer cell lines) are treated with this compound for an extended period (e.g., 48-72 hours).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain the cells with DAPI to visualize the nuclei and an antibody against α-tubulin to visualize the mitotic spindle.
-
-
Microscopy: Observe the cells under a fluorescence microscope.
-
Quantification: Quantify the percentage of cells exhibiting hallmarks of mitotic catastrophe, such as multinucleation, micronucleation, and abnormal mitotic spindles.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of inhibitors on downstream signaling molecules of the CXCR4 pathway.
Protocol:
-
Cell Lysis: Treat CXCR4-expressing cells with CXCL12 in the presence or absence of the inhibitor for various time points, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., p-ERK, p-Akt) and total protein levels as a control.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
Visualizing the Mechanisms
To further elucidate the mechanistic differences, the following diagrams illustrate the key concepts.
References
clinical trial data comparing CTCE-9908 to existing cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CXCR4 antagonist, CTCE-9908, with existing standard-of-care therapies for several advanced cancers. The content is based on available preclinical and early-phase clinical trial data for this compound and established clinical data for current treatments.
Introduction to this compound and the CXCL12/CXCR4 Axis
This compound is a peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). It is designed to block the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a significant role in tumor growth, invasion, angiogenesis, metastasis, and the development of resistance to therapy.[1][2] High expression of CXCR4 on various tumor cells has been correlated with a poor prognosis.[3] By inhibiting this pathway, this compound aims to disrupt these key processes in cancer development and spread.
The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor, CXCR4, initiates a cascade of intracellular signaling events that promote cancer progression. The following diagram illustrates the major downstream pathways activated by this interaction.
Caption: The CXCL12/CXCR4 signaling pathway and its downstream effects on cancer cells.
Clinical Trial Data: this compound
A Phase I/II clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced, refractory solid tumors.[1]
Table 1: Summary of Phase I/II Clinical Trial of this compound
| Parameter | Data |
| Study Phase | Phase I/II |
| Number of Patients | 22 enrolled, 21 treated |
| Tumor Types | Breast (6), Ovary (4), Lung (3), Melanoma (2), Others (6) |
| Dosage Levels | 0.25 mg/kg to 5.0 mg/kg |
| Administration | Intravenous infusion over 30 minutes, daily on weekdays for 20 doses |
| Maximum Tolerated Dose (MTD) | Not reached; no dose-limiting toxicities (DLTs) observed |
| Most Common Adverse Events | Grade 2 phlebitis (3 pts), Grade 2 gingivitis (2 pts), Grade 3 GGT elevation (1 pt) |
| Preliminary Efficacy (N=20) | Stable Disease (SD): 5 patients (25%) Progressive Disease (PD): 10 patients (50%) Not Assessable: 5 patients (25%) |
| Tumor Types with Stable Disease | Ovarian cancer (3 pts), Breast cancer (2 pts) |
| Noteworthy Observation | One ovarian cancer patient had a decrease in CA-125 from 657 to 303 after one cycle.[1] |
Source: Hotte et al., 2007, American Association for Cancer Research Annual Meeting.[1]
Comparison with Existing Cancer Therapies
The following sections provide a comparative overview of this compound (based on available data) and the standard-of-care therapies for advanced/metastatic breast, ovarian, and prostate cancer.
Metastatic Breast Cancer
Standard of Care: Treatment for metastatic breast cancer is highly dependent on the tumor's hormone receptor (HR) and human epidermal growth factor receptor 2 (HER2) status. Options include hormone therapy, chemotherapy, HER2-targeted therapy, and CDK4/6 inhibitors.
Table 2: this compound vs. Standard Therapies for Metastatic Breast Cancer
| Feature | This compound (Investigational) | Standard Chemotherapy (e.g., Taxanes, Anthracyclines) | Hormone Therapy (e.g., Aromatase Inhibitors, SERMs) | HER2-Targeted Therapy (e.g., Trastuzumab, Pertuzumab) |
| Mechanism of Action | CXCR4 antagonist; inhibits metastasis and angiogenesis | Cytotoxic; targets rapidly dividing cells | Blocks estrogen receptor signaling | Targets HER2 receptor to inhibit cell proliferation |
| Clinical Efficacy | Preliminary: Stable disease observed in 2/6 patients in a Phase I/II trial.[1] Preclinical: Reduced primary tumor growth and metastasis in mouse models.[4][5] | Established efficacy in improving progression-free and overall survival. | Effective in HR-positive breast cancer, improving survival outcomes. | Highly effective in HER2-positive breast cancer, significantly improving survival. |
| Common Side Effects | Phlebitis, gingivitis, elevated GGT (preliminary data).[1] | Myelosuppression, neuropathy, alopecia, nausea, fatigue. | Hot flashes, arthralgia, risk of osteoporosis. | Cardiotoxicity, infusion reactions, diarrhea. |
Advanced Ovarian Cancer
Standard of Care: The primary treatment for advanced ovarian cancer typically involves cytoreductive surgery followed by platinum-based chemotherapy (e.g., carboplatin and paclitaxel). Maintenance therapy with PARP inhibitors or bevacizumab is often used for eligible patients.
Table 3: this compound vs. Standard Therapies for Advanced Ovarian Cancer
| Feature | This compound (Investigational) | Platinum-Based Chemotherapy (e.g., Carboplatin, Cisplatin) | PARP Inhibitors (e.g., Olaparib, Niraparib) |
| Mechanism of Action | CXCR4 antagonist; inhibits metastasis and tumor cell migration | Induces DNA damage in cancer cells | Inhibit DNA repair, leading to cancer cell death |
| Clinical Efficacy | Preliminary: Stable disease in 3/4 patients and a decrease in CA-125 in one patient in a Phase I/II trial.[1] Preclinical: Induces mitotic catastrophe and inhibits migration in ovarian cancer cells.[6][7] | Cornerstone of first-line and recurrent ovarian cancer treatment with significant survival benefits. | Significantly improves progression-free survival, particularly in patients with BRCA mutations. |
| Common Side Effects | Phlebitis, gingivitis, elevated GGT (preliminary data).[1] | Nausea, vomiting, myelosuppression, nephrotoxicity, neuropathy. | Nausea, fatigue, anemia, thrombocytopenia. |
Metastatic Prostate Cancer
Standard of Care: Treatment for metastatic prostate cancer primarily focuses on androgen deprivation therapy (ADT). For castration-resistant prostate cancer (CRPC), options include novel hormonal agents, chemotherapy (e.g., docetaxel), and targeted therapies.
Table 4: this compound vs. Standard Therapies for Metastatic Prostate Cancer
| Feature | This compound (Investigational) | Androgen Deprivation Therapy (ADT) | Chemotherapy (e.g., Docetaxel) |
| Mechanism of Action | CXCR4 antagonist; inhibits metastasis and angiogenesis | Suppresses testosterone production or blocks androgen receptor signaling | Disrupts microtubule function, leading to cell death |
| Clinical Efficacy | Preclinical: Reduced tumor burden and inhibited angiogenesis in a mouse model.[8][9] No clinical data available for prostate cancer. | Standard first-line treatment, effectively controls disease for a period. | Improves overall survival in metastatic castration-resistant prostate cancer. |
| Common Side Effects | Not clinically evaluated in prostate cancer. | Hot flashes, fatigue, loss of libido, osteoporosis, cardiovascular risks. | Myelosuppression, neuropathy, fatigue, fluid retention. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the preclinical evaluation of this compound.
In Vitro Cell Proliferation and Migration Assays
Caption: A generalized workflow for in vitro evaluation of this compound's effect on cancer cells.
-
Cell Lines: Cancer cell lines with known CXCR4 expression levels (e.g., MDA-MB-231 for breast cancer, IGROV for ovarian cancer, PC-3 for prostate cancer) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Proliferation Assay: Cell viability and proliferation are assessed using methods like the MTT assay, which measures metabolic activity, or BrdU incorporation, which measures DNA synthesis.
-
Migration and Invasion Assays: The effect of this compound on cell motility is evaluated using a Transwell chamber assay. For invasion assays, the chamber membrane is coated with a basement membrane matrix (e.g., Matrigel). Cells that migrate or invade through the membrane are quantified.
In Vivo Animal Models
Caption: A typical experimental workflow for in vivo studies of this compound in animal models.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are implanted either subcutaneously to assess primary tumor growth or orthotopically (e.g., in the mammary fat pad for breast cancer) to better mimic the human disease. For metastasis studies, cells can be injected intravenously or into the left ventricle of the heart.[4]
-
Treatment Administration: this compound is typically administered via subcutaneous or intraperitoneal injections at specified doses and schedules.[4][5]
-
Monitoring: Primary tumor growth is monitored by caliper measurements. Metastasis can be monitored using techniques like bioluminescent imaging if the cancer cells are engineered to express luciferase.[4]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and organs are harvested for analysis. This includes histological examination to assess tumor morphology and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Conclusion
This compound, as a CXCR4 antagonist, represents a targeted approach to cancer therapy with a mechanism of action distinct from traditional chemotherapy and hormone therapy. Preclinical studies have demonstrated its potential to inhibit tumor growth and metastasis in various cancer models. The preliminary results from the Phase I/II clinical trial suggest that this compound is well-tolerated and may have clinical activity, particularly in ovarian and breast cancer.[1]
However, it is crucial to note that the available clinical data for this compound is from an early-phase trial and is not as extensive as the data supporting the efficacy and safety of current standard-of-care therapies. Further clinical investigation, including larger, randomized controlled trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the oncology treatment landscape. The combination of this compound with existing therapies, such as chemotherapy or targeted agents, may also be a promising avenue for future research, potentially enhancing anti-tumor effects and overcoming treatment resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of CXCR4 by this compound inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CXCR4 antagonist this compound inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CXCR4 with this compound inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of CXCR4 antagonist this compound on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CTCE-9908: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of the CXCR4 antagonist CTCE-9908 is critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide offers a step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety standards and the specific hazards identified for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing (e.g., lab coat) |
| Respiratory | A suitable respirator should be used |
Ensure that all handling of this compound and its waste is conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to use an approved waste disposal plant. The following procedures provide detailed steps for managing different waste streams containing this compound within the laboratory prior to collection by a certified waste management service.
Segregation of this compound Waste
Proper segregation at the point of generation is the most critical step in the disposal process. All waste streams contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not mix with other, incompatible chemical waste.
-
-
Solid Waste (Non-Sharps):
-
This includes contaminated PPE (gloves, lab coats), absorbent pads, and other lab consumables.
-
Place these materials in a designated, durable, leak-proof container or a heavy-duty plastic bag clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
-
Sharps Waste:
-
All sharps (needles, syringes, glass pipettes, vials) contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled for cytotoxic or hazardous chemical waste.
-
Management of Empty this compound Containers
Empty containers that held this compound must be managed carefully to prevent the release of residual amounts into the environment.
-
Triple Rinsing:
-
Container Disposal:
Decontamination of Work Surfaces
Any surfaces that may have come into contact with this compound should be decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe down the contaminated surface.
-
Rinsing: Follow with a wipe of sterile water to remove any detergent residue.
-
Disinfection (Optional but Recommended): A final wipe with 70% isopropyl alcohol can be performed.
-
Waste Disposal: All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.
Storage and Labeling of Waste
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the waste in a designated satellite accumulation area away from general laboratory traffic and incompatible materials.
Waste Segregation Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
Essential Safety and Handling Guide for Cyclophosphamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Cyclophosphamide, a cytotoxic antineoplastic agent. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Cyclophosphamide is a nitrogen mustard derivative classified as an alkylating agent.[1] It is a white crystalline powder and is widely used in cancer chemotherapy and as an immunosuppressive agent.[1] Due to its hazardous nature, including being a potential carcinogen and reproductive hazard, strict safety protocols must be followed.[2][3][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling Cyclophosphamide. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-resistant gloves (ASTM D6978-05 certified) is required.[1] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Gown/Coveralls | Disposable, solid-front protective gown or coveralls.[2] |
| Eye/Face Protection | Safety Goggles/Face Shield | Wear safety glasses with side shields or goggles. A full face shield is required when there is a risk of splashes or splatters. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a combination filter cartridge may be required for procedures with a high risk of aerosol generation. Surgical masks do not provide adequate protection. |
| Foot Protection | Shoe Covers | Required when entering animal rooms where Cyclophosphamide has been administered.[6] |
| Head Protection | Hair Covering | Required when working with animals that have been administered Cyclophosphamide. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to Cyclophosphamide.
| Control Type | Requirement |
| Ventilation | All handling of Cyclophosphamide, including weighing, preparing solutions, and drawing doses, must be performed in a certified Class II Type B biological safety cabinet (BSC) or a fume hood.[1] |
| Animal Handling | All procedures involving animals administered Cyclophosphamide, including cage manipulation, must be conducted in a certified BSC for at least three days following the final administration.[1] |
| Storage | Store in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed and protected from light.[2] |
Experimental Protocols: Handling and Administration
Preparation:
-
Don all required PPE as specified in the table above.
-
Conduct all preparation activities within a certified BSC or fume hood.[1]
-
Use a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.
-
When dissolving the powder, add the diluent slowly to the vial to avoid foaming and pressurization.
Administration (In Vitro):
-
Ensure all cell culture work is performed in a BSC.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Dispose of all contaminated materials, including pipette tips and culture vessels, as hazardous waste.[1]
Administration (In Vivo):
-
Inform animal care staff prior to the use of Cyclophosphamide.[6]
-
House animals in a designated chemical containment room.[1]
-
Label cages clearly with the agent name, dose, and date of administration.[6]
-
Handle animal waste and bedding as hazardous for at least three days post-administration.[1]
Emergency Procedures: Spill Response
In the event of a Cyclophosphamide spill, follow the established protocol to ensure personnel safety and proper decontamination.
Caption: Workflow for responding to a Cyclophosphamide spill.
Decontamination and Disposal
Decontamination:
-
All surfaces and equipment contaminated with Cyclophosphamide must be decontaminated.[1]
-
Clean the area with a detergent solution followed by a thorough rinse with water.[1]
-
All cleaning materials must be disposed of as hazardous waste.[1]
Disposal: Cyclophosphamide and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][7]
| Waste Type | Disposal Container |
| Solid Waste (e.g., gloves, gowns, bench paper) | Double-bagged in transparent, sealable bags and placed in a designated hazardous waste container.[1] |
| Sharps (e.g., needles, syringes) | Placed in a puncture-resistant sharps container labeled for chemotherapy waste.[6] |
| Liquid Waste | Collected in a labeled, leak-proof container and disposed of through the institutional chemical waste program.[7] Do not pour down the drain.[7] |
| Unused/Expired Drug | Disposed of through the chemical waste program.[7] |
For detailed institutional procedures and in case of any uncertainty, always consult your Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
